

Physicochemical properties of Ethylene formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene formate*

Cat. No.: *B146916*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl formate, also known as ethyl methanoate, is the ester formed from the condensation of ethanol and formic acid.^[1] Its molecular formula is C₂H₆O₂.^[2] This colorless, volatile liquid possesses a characteristic fruity odor, often described as rum-like, and is partially responsible for the flavor of raspberries.^{[1][3]} It is utilized across various industries as a flavoring agent, a solvent for substances like nitrocellulose, and as a fungicide and larvicide for tobacco, cereals, and dried fruits.^{[4][5]} Due to its volatility and insecticidal properties, it is also considered a promising fumigant alternative to methyl bromide.^[6] This document provides a comprehensive overview of the core physicochemical properties of ethyl formate, detailed experimental protocols for their determination, and logical workflows to illustrate key processes.

Physicochemical Properties

The fundamental physical and chemical characteristics of ethyl formate are summarized below. Data has been aggregated from multiple sources to provide a comprehensive profile.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ O ₂	[2][4]
Molar Mass	74.08 g/mol	[2][4][7]
Appearance	Colorless, mobile liquid	[4][5][7]
Odor	Fruity, rum-like, pungent	[1][5][8]
Melting Point	-80 °C (-112 °F)	[4][7][9]
Boiling Point	52-54 °C (126-129 °F)	[2][5][7][9]
Density	0.917 - 0.921 g/cm ³ at 20°C	[4][5][7]
Refractive Index (n _D ²⁰)	1.359 - 1.363	[4][5][9]
Vapor Density (air=1)	2.5 - 2.6	[9][10]

Solubility and Partitioning

Property	Value	Source(s)
Solubility in Water	9 - 11.8 g/100 mL at ~20°C	[1][5][7][10]
Solvent Miscibility	Miscible with ethanol, ether, acetone, benzene	[1][4][5]
LogP (o/w)	0.23	[9][11]

Note: Ethyl formate slowly decomposes in water into formic acid and ethanol.[4][5]

Thermodynamic and Safety Properties

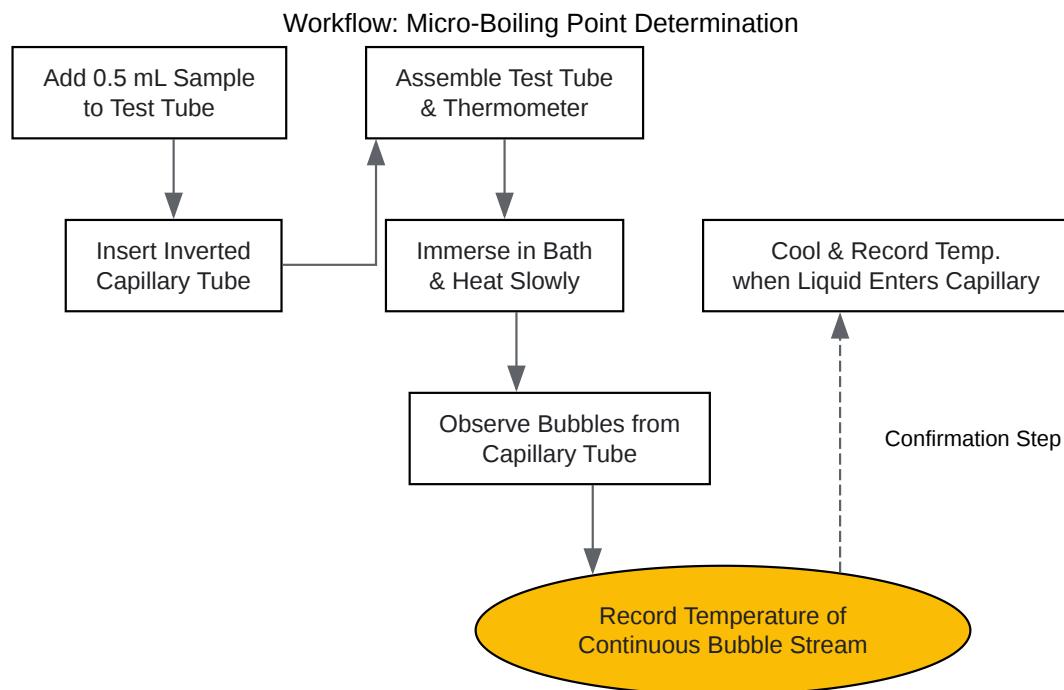
Property	Value	Source(s)
Vapor Pressure	200 - 245 mmHg at 20-25°C	[7][9][10]
Flash Point	-20 °C (-4 °F) (Closed Cup)	[1][4][5]
Autoignition Temperature	440 - 455 °C	[11][12]
Explosive Limits in Air	2.7% - 16.5% by volume	[8][11]
Latent Heat of Vaporization	4.1×10^5 J/kg	[13]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental procedures.

Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of a liquid's boiling point.[14]


Apparatus:

- Small test tube (e.g., 150 mm diameter)
- Capillary tube (sealed at one end)
- Thermometer (-10 to 110 °C)
- Heating apparatus (e.g., oil bath or heating block)
- Clamps and stand

Procedure:

- Sample Preparation: Add approximately 0.5 mL of ethyl formate into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.

- Apparatus Assembly: Attach the test tube to the thermometer. The base of the test tube should be level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (paraffin or food oil is common). Ensure the liquid level in the bath is above the sample level but below the top of the test tube.[15]
- Observation: Heat the bath slowly and stir to ensure even temperature distribution.[15] Observe the capillary tube. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[16]
- Measurement: Record the temperature at which this rapid stream of bubbles is observed. This is the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.[15][16]
- Confirmation: Remove the heat source and allow the apparatus to cool. The bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube upon cooling is also the boiling point.[16]

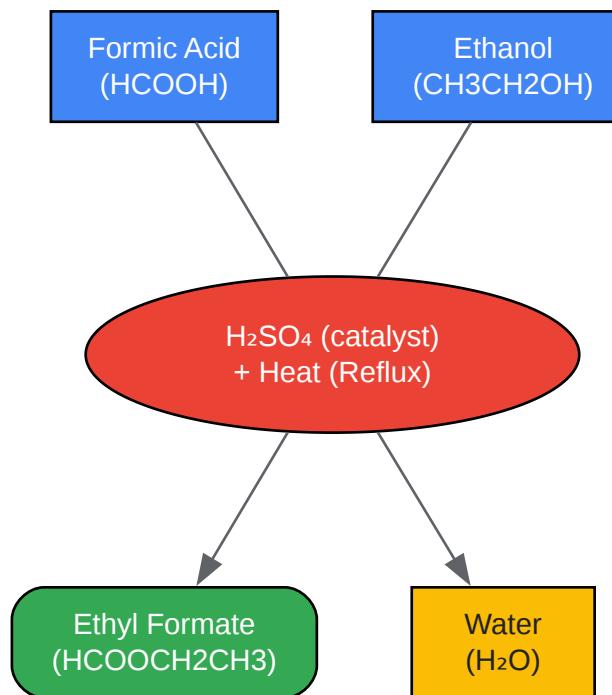
[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point via the micro-capillary method.

Synthesis of Ethyl Formate (Fischer Esterification)

Ethyl formate is typically synthesized via the acid-catalyzed esterification of formic acid with ethanol.^{[1][17]}

Materials:


- Concentrated formic acid
- Anhydrous ethanol

- Acid catalyst (e.g., concentrated sulfuric acid)
- Reflux apparatus (round-bottom flask, condenser)
- Heating mantle
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine anhydrous ethanol and concentrated formic acid.
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
- **Reflux:** Attach a reflux condenser and heat the mixture gently using a heating mantle. Allow the reaction to reflux for a specified period (e.g., 1-2 hours) to reach equilibrium.
- **Workup & Extraction:** After cooling, transfer the reaction mixture to a separatory funnel containing cold water. The ethyl formate will form an organic layer.
- **Washing:** Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize excess acid) and then with brine (saturated NaCl solution).
- **Drying:** Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
- **Purification:** Decant or filter the dried ester and purify it by distillation, collecting the fraction that boils at 52-54 °C.

Logical Diagram: Fischer Esterification of Ethyl Formate

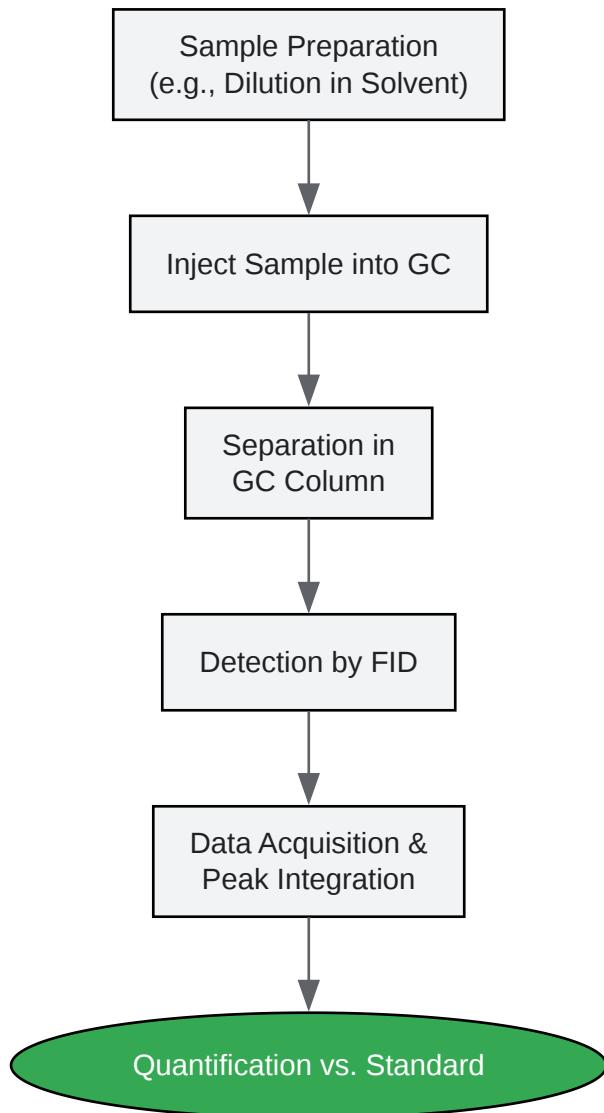
[Click to download full resolution via product page](#)

Caption: Synthesis of ethyl formate via Fischer esterification.

Purity Analysis by Gas Chromatography/Flame Ionization Detection (GC/FID)

This method is used for the quantitative determination of ethyl formate, often in air samples or as a purity check.[18]

Apparatus & Materials:


- Gas chromatograph with a Flame Ionization Detector (FID)
- Appropriate capillary column (e.g., HP-88)[19]
- Carrier gas (Helium or Hydrogen preferred over Nitrogen for better separation)[19]

- Sample collection medium (e.g., charcoal sorbent tubes)[18]
- Desorption solvent (e.g., carbon disulfide)[18]
- Gas-tight syringe for injection

Procedure:

- Sample Preparation: If analyzing an air sample, draw a known volume of air through a charcoal sorbent tube. Desorb the ethyl formate from the charcoal using 1 mL of carbon disulfide. For liquid purity analysis, prepare a dilute solution of the ethyl formate sample in a suitable solvent.
- Instrument Setup: Set the GC parameters. This includes:
 - Inlet Temperature: e.g., 100-140 °C[19]
 - Oven Temperature Program: A temperature ramp may be needed to separate ethyl formate from impurities or the solvent. A starting temperature of 35-40 °C is common.[19]
 - Carrier Gas Flow Rate: Set to an optimal rate for the column and carrier gas used (e.g., ~1.5 mL/min).[19]
 - Detector Temperature: Ensure the FID temperature is high enough to prevent condensation (e.g., 250 °C).
- Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.
- Data Acquisition: The sample components travel through the column at different rates. The FID generates a signal as each organic component elutes. This data is recorded by chromatography software.
- Analysis: Identify the ethyl formate peak based on its retention time, which should be determined by running a pure standard under the same conditions. The area of the peak is proportional to the concentration of ethyl formate in the sample.[20]

Workflow: GC/FID Analysis of Ethyl Formate

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of ethyl formate using GC/FID.

Reactivity and Stability

- Hydrolysis: Ethyl formate is unstable in water, gradually hydrolyzing to form formic acid and ethanol.^{[5][8]} This process is accelerated by acids and bases.

- Flammability: The compound is highly flammable, with a low flash point and wide explosive limits, posing a significant fire hazard.[5][21] Vapors are heavier than air and can travel along the ground to a distant ignition source.[8][11]
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and nitrates.[5] Reactions with these materials can be vigorous and exothermic.

Safety Profile

- Hazards: Ethyl formate is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes serious eye irritation. It may also cause respiratory irritation.[21][22][23]
- Handling: Use in a well-ventilated area and keep away from all sources of ignition.[21] Proper personal protective equipment (gloves, safety glasses) should be worn.[23] Containers should be kept tightly closed in a cool, dry place.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl formate - Sciencemadness Wiki [sciencemadness.org]
- 2. acs.org [acs.org]
- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]
- 4. Ethyl Formate [drugfuture.com]
- 5. Ethyl formate | 109-94-4 [chemicalbook.com]
- 6. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl formate - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. parchem.com [parchem.com]

- 10. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ICSC 0623 - ETHYL FORMATE [chemicalsafety.ilo.org]
- 12. kremer-pigmente.com [kremer-pigmente.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Video: Boiling Points - Procedure [jove.com]
- 17. Ethyl formate synthesis - chemicalbook [chemicalbook.com]
- 18. Analytical Method [keikaventures.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. ovid.com [ovid.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. axxence.de [axxence.de]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Physicochemical properties of Ethylene formate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146916#physicochemical-properties-of-ethylene-formate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com